molecular formula C16H17N3O3S2 B2361724 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 896301-53-4

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2361724
CAS RN: 896301-53-4
M. Wt: 363.45
InChI Key: DGHHRYZEGNTAGK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment. TAK-659 has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. In

Scientific Research Applications

Selective Endothelin Receptor-A Antagonists

Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, related to the chemical structure of interest, highlights their role as potent and selective small molecule ETA receptor antagonists. Structural modifications of the aryl group have shown enhanced activity, suggesting applications in the development of treatments for diseases associated with endothelin receptors, such as pulmonary arterial hypertension (Wu et al., 1997).

Biological Evaluation of Benzamides

Another study reports the synthesis and biological evaluation of different substituted benzamides, indicating potential applications in medicinal chemistry. These compounds showed promising inhibitory effects against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting their relevance in drug development for diseases related to these enzymes (Saeed et al., 2015).

Melanoma Cytotoxicity

The synthesis of benzamide derivatives conjugated with alkylating cytostatics has been explored for targeted drug delivery in melanoma therapy. These derivatives exhibit higher toxicity against melanoma cells compared to parent compounds, underscoring their potential in developing more effective treatments for melanoma (Wolf et al., 2004).

Heterocyclic Skeleton Synthesis

Research into the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides resulted in the synthesis of various heterocyclic skeletons. This demonstrates the compound's utility in creating novel organic structures, which could have implications in material science and organic chemistry (Fathalla & Pazdera, 2002).

Colorimetric Sensing of Fluoride Anions

A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their application in the colorimetric sensing of fluoride anions. This highlights the potential use of similar benzamide compounds in developing sensors for environmental monitoring or diagnostic purposes (Younes et al., 2020).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-10-11(2)23-16(14(10)9-17)18-15(20)12-5-7-13(8-6-12)24(21,22)19(3)4/h5-8H,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHRYZEGNTAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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